Phenoxyethanol

Description

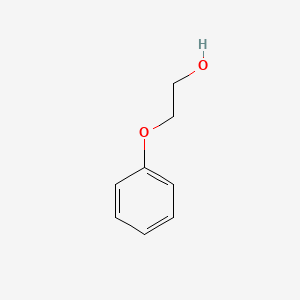

2-phenoxyethanol is an aromatic ether that is phenol substituted on oxygen by a 2-hydroxyethyl group. It has a role as an antiinfective agent and a central nervous system depressant. It is a primary alcohol, a glycol ether and an aromatic ether. It is functionally related to a phenol.

Phenoxyethanol is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture. This compound is an ether alcohol with aromatic properties. It is both naturally found and manufactured synthetically. Demonstrating antimicrobial ability, this compound acts as an effective preservative in pharmaceuticals, cosmetics and lubricants. this compound (EU), or PE, is the most commonly used globally-approved preservative in personal care formulations. It is very easy to use in various types of formulations and is chemically stable. This compound is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate. It is produced by reacting phenol (EU) and ethylene oxide (EU) at a high temperature and pressure. This substance occurs naturally in green tea (EU). According to the European Union Cosmetics Regulation (EC) n.1223/2009, this compound is authorized as a preservative in cosmetic formulations at a maximum concentration of 1.0%. this compound has been classified as an antimicrobial and preservative by Health Canada. It has also been used in vaccines and shown to inactivate bacteria, and several types of yeast.

2-Phenoxyethanol has been reported in Cichorium endivia and Allium cepa with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

This compound is chemical preservative, a glycol ether often used in dermatological products such as skin creams and sunscreen. It is a colorless oily liquid. It is a bactericide (usually used in conjunction with quaternary ammonium compounds), often used in place of sodium azide in biological buffers because this compound is less toxic and non-reactive with copper and lead. It is used in many applications such as cosmetics, vaccines and pharmaceuticals as a preservative. It is also used as a fixative for perfumes, an insect repellent, a topical antiseptic, a solvent for cellulose acetate, some dyes, inks, and resins, in preservatives, pharmaceuticals, and in organic synthesis. The Food and Drug Administration has warned that the chemical is toxic to infants via ingestion, and can depress the central nervous system and may cause vomiting and diarrhea. Combined with Chlorphenesin, these two chemicals can cause respiratory depression in infants. Since these chemicals are often present in cosmetics and lotions applied to the hands and are easily ingested, caution should be exercised. The EPA (Environmental Protection Agency) data sheets show chromosomal changes and genetic mutation effects in testing as well as testicular atrophy and interference with reproductivity in mice.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021976 | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

260 °F (127 °C) (Closed cup) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (Air = 1) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mm Hg at 25 °C | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

9004-78-8, 122-99-6 | |

| Record name | Ethoxylated phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C, 11-13 °C | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Phenoxyethanol (2-phenoxyethanol) is a versatile glycol ether widely utilized across pharmaceutical, cosmetic, and industrial applications. Its primary function is as a preservative, owing to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[1][2][3] This guide provides a detailed overview of its chemical properties and the analytical methodologies employed for its structure elucidation, tailored for a technical audience.

Core Chemical and Physical Properties

This compound is a colorless, oily liquid characterized by a faint aromatic or rose-like scent.[4][5] It is chemically stable and compatible with a wide range of other ingredients, making it a popular choice in various formulations.[1][3] Synthetically, it is produced by the reaction of phenol (B47542) with ethylene (B1197577) oxide in an alkaline medium at elevated temperature and pressure.[4][5] It also occurs naturally in green tea.[5]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| Boiling Point | 245–247 °C |

| Melting Point | 11–14 °C |

| Density | ~1.107 g/mL at 20 °C |

| Solubility in Water | 26-27 g/L at 20 °C |

| pKa | 14.36–15.10 |

Structure Elucidation: A Methodological Overview

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Experimental Protocols

Below are detailed methodologies for the key experiments used in the structure elucidation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solvent should contain an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift calibration (0.00 ppm).[6]

-

Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a minimum solution height of 4 cm.[6]

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-90° pulse angle, 16-32 scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width of -2 to 12 ppm.[6][7]

-

Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift using the TMS signal.[6]

-

Expected ¹H NMR Signals (in CDCl₃):

-

δ 7.24-7.30 (m, 2H, Ar-H)

-

δ 6.90-6.98 (m, 3H, Ar-H)

-

δ 4.13 (t, 2H, -O-CH₂-)

-

δ 3.96 (t, 2H, -CH₂-OH)

-

δ ~2.5 (br s, 1H, -OH)

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A higher sample concentration is needed; dissolve 50-100 mg of this compound in the chosen deuterated solvent with TMS.[7]

-

Acquisition: Use a proton-decoupled pulse sequence. To ensure quantitative data, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei).[8] Acquire a sufficient number of scans (e.g., 1024-4096) to achieve a high signal-to-noise ratio over a spectral width of 0-220 ppm.[6]

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the ¹³C signal of TMS to 0.00 ppm or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[6]

-

Expected ¹³C NMR Signals:

-

δ ~158 (Ar C-O)

-

δ ~129 (Ar C-H)

-

δ ~121 (Ar C-H)

-

δ ~114 (Ar C-H)

-

δ ~69 (-O-CH₂)

-

δ ~61 (-CH₂-OH)

-

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Neat Liquid Sample Protocol:

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][10]

-

Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[9][10]

-

Analysis: Mount the plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.[10] A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.

-

Alternative Method (ATR-FTIR): Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation. A drop of the liquid is placed directly onto the ATR crystal, and the spectrum is collected.[11]

-

Expected IR Absorption Bands:

-

~3400 cm⁻¹ (broad, O-H stretch of the alcohol)

-

~3060-3030 cm⁻¹ (C-H stretch, aromatic)

-

~2940-2870 cm⁻¹ (C-H stretch, aliphatic)

-

~1600 & 1500 cm⁻¹ (C=C stretch, aromatic ring)

-

~1240 cm⁻¹ (C-O stretch, aryl ether)

-

~1040 cm⁻¹ (C-O stretch, primary alcohol)

-

-

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the calculation of the molecular formula.

-

General Protocol for Small Molecules:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[12][13]

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is used to generate the molecular ion with minimal fragmentation.[12]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For accurate mass measurement, an internal calibrant or "lock mass" is introduced simultaneously with the sample to correct for any drift in the instrument's mass calibration.[14]

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻ in ESI, or M⁺˙ in other techniques). The exact mass of this ion is used to confirm the elemental composition (C₈H₁₀O₂).

-

Visualized Workflows and Mechanisms

To further elucidate the technical aspects of this compound, the following diagrams illustrate key processes from its synthesis to its biological action.

Caption: Synthesis of this compound via Williamson ether synthesis.

Caption: Workflow for the structure elucidation of an organic compound.

Caption: Antimicrobial action of this compound on bacterial cells.[1][2][3]

References

- 1. testinglab.com [testinglab.com]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. Why this compound Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]

- 4. puracy.com [puracy.com]

- 5. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. rsc.org [rsc.org]

Unveiling the Antimicrobial Arsenal of 2-Phenoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethanol (B1175444), a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and industrial applications, exerts its biocidal and biostatic effects through a multi-pronged attack on microbial cells. This technical guide provides an in-depth exploration of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mode of action involves the disruption of the microbial cell membrane's integrity, leading to increased permeability and the subsequent leakage of vital intracellular constituents. Furthermore, 2-phenoxyethanol has been shown to interfere with crucial biosynthetic processes, including DNA and RNA synthesis, and to a lesser extent, protein synthesis. Inhibition of key metabolic enzymes, such as malate (B86768) dehydrogenase, and the uncoupling of oxidative phosphorylation also contribute to its antimicrobial efficacy. This document aims to serve as a comprehensive resource for understanding and harnessing the antimicrobial properties of 2-phenoxyethanol in research and development settings.

Core Mechanism of Action: A Multi-Target Approach

The antimicrobial activity of 2-phenoxyethanol is not attributed to a single, specific target but rather to a cascade of disruptive events primarily initiated at the cell membrane. This broad-spectrum activity makes it effective against a range of Gram-positive and Gram-negative bacteria, as well as yeasts.[1][2][3][4]

Disruption of Cell Membrane Integrity

The amphipathic nature of 2-phenoxyethanol allows it to readily interact with the lipid bilayer of microbial cell membranes.[5] Its hydrophobic phenyl group inserts into the hydrophobic core of the membrane, disrupting the ordered structure of the lipid molecules. This leads to an increase in membrane fluidity and permeability.[5] The consequence of this disruption is a loss of the membrane's selective permeability, resulting in the leakage of essential intracellular components, such as potassium ions, proteins, and nucleic acids.[6][7][8][9] This leakage disrupts the electrochemical gradients necessary for cellular processes and ultimately leads to cell death.[10]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-phenoxyethanol in vaccines_Chemicalbook [chemicalbook.com]

- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. View Attachment [cir-reports.cir-safety.org]

- 10. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and contemporary methods for the synthesis and purification of phenoxyethanol (2-phenoxyethanol) for laboratory applications. It includes detailed experimental protocols, comparative data on reaction yields and purity, and visual diagrams of chemical pathways and workflows.

Synthesis of this compound

This compound is commercially produced through the hydroxyethylation of phenol (B47542) with ethylene (B1197577) oxide.[1][2][3][4] However, for laboratory-scale synthesis, alternative methods are often more practical and safer. The two primary routes discussed here are the Williamson ether synthesis and a "green chemistry" approach using ethylene carbonate.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used, reliable method for preparing ethers.[2][5][6] In this case, it involves the reaction of a metal phenolate (B1203915) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-fluoroethanol (B46154), via an SN2 reaction.[3][7][8] The phenolate is typically prepared in situ by reacting phenol with a strong base like sodium hydroxide (B78521).

Method B: Synthesis from Phenol and Ethylene Carbonate

A more environmentally friendly approach involves the reaction of phenol with ethylene carbonate in the presence of a catalyst.[9][10] This method avoids the use of hazardous reagents like ethylene oxide or 2-chloroethanol.[11] The reaction can be performed without a solvent, and heterogeneous catalysts like Na-Mordenite can be employed for easy separation.[12][13][14]

Summary of Synthesis Data

The following table summarizes quantitative data from various laboratory-scale synthesis methods for this compound.

| Method | Reactants | Catalyst/Base | Reaction Conditions | Reported Yield | Reference |

| Williamson Ether Synthesis | Sodium Phenolate, 2-Fluoroethanol | N/A (pre-formed phenolate) | 70°C, 5 hours | 82% | [15] |

| Williamson Ether Synthesis | Sodium Phenolate, 2-Bromoethanol | N/A (pre-formed phenolate) | 70°C, 6 hours | Not specified | [16] |

| Williamson Ether Synthesis | Sodium Phenolate, 2-Iodoethanol | N/A (pre-formed phenolate) | 70°C, 7 hours | 81% | [10] |

| Williamson Ether Synthesis | Phenol, 2-Chloroethanol | 30% Sodium Hydroxide | 100-110°C | 98% | [9][10] |

| "Green" Synthesis | Phenol, Ethylene Carbonate | Na-Mordenite | 210-250°C, 5-7 hours | 97% (overall) | [12][13][14] |

Experimental Protocols: Synthesis

Protocol for Williamson Ether Synthesis (using 2-Fluoroethanol)

This protocol is adapted from a patented laboratory procedure.[15]

-

Preparation of Phenolate: In a suitable reaction vessel, dissolve 17.0 g of sodium phenolate trihydrate in 44.3 g of water. Heat the solution to 70°C.

-

Addition of Haloethanol: Add 6.4 g of 2-fluoroethanol to the solution dropwise over a period of 1 hour, maintaining the temperature at 70°C.

-

Reaction: Allow the reaction to proceed for 5 hours at 70°C with continuous stirring.

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with methylene (B1212753) chloride.

-

Washing: Wash the resulting organic phase twice with a 5% aqueous solution of sodium hydroxide to remove any unreacted phenol.[15]

-

Solvent Removal: Distill off the methylene chloride solvent. The crude this compound is now ready for purification.

Protocol for Synthesis using Phenol and Ethylene Carbonate

This protocol is based on studies using heterogeneous catalysts.[11][12][14]

-

Reactant Mixture: In a high-temperature reaction vessel, combine phenol and ethylene carbonate. A moderate excess of ethylene carbonate (e.g., a 1:2 or 1:4 molar ratio of phenol to ethylene carbonate) is recommended to drive the reaction to completion.[11][12]

-

Catalyst Addition: Add the Na-Mordenite catalyst. A catalyst-to-phenol weight ratio of 1:2 can be used.[11]

-

Reaction: Heat the solventless mixture to 210°C and maintain this temperature for 5-7 hours with vigorous stirring.

-

Catalyst Recovery: After the reaction, cool the mixture. The solid heterogeneous catalyst can be recovered by filtration.[17]

-

Product Isolation: The resulting liquid is crude this compound containing some by-products and unreacted ethylene carbonate, which can then be purified.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, primarily phenol, and by-products such as 2-(2-phenoxyethoxy)ethanol (B93071).[9][15] The required purity level depends on the final application, with pharmaceutical and cosmetic grades having stringent limits on phenol content (e.g., ≤ 0.10% w/w).[9][15]

Method 1: Fractional Distillation under Reduced Pressure

Distillation is the most common purification method, but the high boiling point of this compound (~245°C) makes vacuum distillation necessary to prevent degradation.[9][15] A significant challenge is that unreacted phenol can sublime and co-distill with the product.[15] Therefore, a preliminary alkaline wash is essential.

Method 2: Purification by Recrystallization

An alternative to distillation is purification by crystallization at low temperatures.[18][19] This method can achieve very high purity levels and is well-suited for laboratory scale. It involves dissolving the crude product in a specific solvent mixture, washing with an alkaline solution, and then inducing crystallization by cooling.

Summary of Purification Data

The following table summarizes the effectiveness of different purification methods.

| Method | Key Steps | Resulting Purity | Reference |

| Fractional Vacuum Distillation | Alkaline wash, followed by distillation at 95-120°C under vacuum. | Phenol ≤ 0.10% w/w; 2-(2-phenoxyethoxy)ethanol ≤ 0.10% w/w. | [9][15][16] |

| Low-Temperature Recrystallization | Dissolve in n-hexane/ethyl acetate, wash with 5% NaOH, cool to -15 to -20°C for >4h. | GC Purity: 99.91% - 99.98%; Max single impurity: 0.01% - 0.09%. | [18][19] |

| Adsorption | Rectification followed by adsorption with a macroporous adsorbent. | Phenol content ≤ 10ppm; GC Purity ≥ 99.9%. | [20] |

Experimental Protocols: Purification

Protocol for Fractional Vacuum Distillation

This protocol should follow the aqueous workup described in the synthesis sections.

-

Setup: Assemble a fractional distillation apparatus equipped for vacuum operation. A packed column (e.g., with Raschig rings or Vigreux indentations) is recommended.[15][16]

-

Distillation: Heat the crude this compound. Reduce the pressure in the system.

-

Fraction Collection: Collect the fraction that distills between 95°C and 120°C under the reduced pressure.[9][15][16] This fraction is the purified this compound.

Protocol for Recrystallization

This protocol is adapted from a patented procedure for purifying industrial-grade this compound.[18][19]

-

Dissolution: In a suitable flask, dissolve the crude this compound in a mixture of n-hexane and ethyl acetate. A volume ratio of 9:1 (n-hexane:ethyl acetate) is effective.[19] For example, dissolve 10.0 g of crude this compound in 90 ml of n-hexane and 10 ml of ethyl acetate.[18]

-

Alkaline Wash: Add a 5% aqueous sodium hydroxide solution (e.g., 30 ml for a 10 g scale) and stir the mixture at room temperature for 30-60 minutes.[18][19]

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

-

Crystallization: Cool the organic layer to between -15°C and -20°C while stirring. Maintain this temperature for at least 4 hours to allow for complete crystallization.[18][19]

-

Isolation: Collect the solid crystals by vacuum filtration.

-

Washing and Drying: Wash the filter cake with ice-cold n-hexane and dry the crystals to obtain high-purity this compound.[18]

Diagrams of Workflow and Mechanisms

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: General workflow for this compound synthesis and purification.

Williamson Ether Synthesis Mechanism

This diagram illustrates the SN2 reaction mechanism for the synthesis of this compound from phenol and 2-chloroethanol.

References

- 1. puracy.com [puracy.com]

- 2. atamankimya.com [atamankimya.com]

- 3. acs.org [acs.org]

- 4. Buy this compound | 122-99-6 | >98% [smolecule.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. US10941097B2 - Methods for manufacturing this compound - Google Patents [patents.google.com]

- 10. US20200199057A1 - Methods for manufacturing this compound - Google Patents [patents.google.com]

- 11. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 12. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. Methods for manufacturing this compound | TREA [trea.com]

- 16. RU2738846C1 - Methods of producing this compound - Google Patents [patents.google.com]

- 17. CN106699523A - Synthetic method of o-phenyl this compound - Google Patents [patents.google.com]

- 18. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN110642706A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Solubility Profile of Phenoxyethanol in Various Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenoxyethanol in a range of common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound for formulation, synthesis, and analytical applications. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Solubility Data of this compound

This compound is a versatile glycol ether characterized by its aromatic structure and a terminal hydroxyl group, rendering it soluble in a variety of polar and some non-polar solvents. Its solubility is a critical parameter for its use as a preservative, solvent, and stabilizer in pharmaceutical and cosmetic formulations.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Temperature (°C) |

| Alcohols | Ethanol (95-96%) | Miscible[2] | 20[3] |

| Methanol | Readily Soluble[4] | Not Specified | |

| Isopropanol | Soluble[5] | Not Specified | |

| Propylene Glycol | Miscible[1] | Not Specified | |

| Ketones | Acetone | Miscible[2][3] | 20[3] |

| Glycerols | Glycerin / Glycerol | Miscible[2][3] | 20[3] |

| Ethers | Diethyl Ether | Soluble[6] | Not Specified |

| Hydrocarbons | Heptane | Data Not Available | - |

| Octane | Data Not Available | - | |

| Toluene | Data Not Available | - | |

| Cyclohexane | Data Not Available | - | |

| Oils | Isopropyl Palmitate | Soluble[7] | Not Specified |

| Peanut Oil | Slightly Soluble[2] | Not Specified | |

| Olive Oil | Slightly Soluble[2] | Not Specified | |

| Aqueous | Water | 2.4 g/100g (24 g/L)[4] | 20[4] |

| Water | 2.6 g/100g (26 g/kg)[6][8] | Not Specified |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Readily Soluble" and "Soluble" are qualitative terms found in the literature where quantitative data is not specified. Researchers are encouraged to determine the quantitative solubility for their specific applications using the protocol outlined below.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a solvent. This method is followed by quantitative analysis using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and sensitive method for the quantification of this compound.[4]

Materials and Equipment

-

Solute: this compound (analytical standard, >99% purity)

-

Solvents: A range of organic solvents of interest (HPLC or analytical grade)

-

Apparatus:

-

Analytical balance (readable to ±0.1 mg)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps (B75204) (e.g., 10-20 mL)

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometers

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes (Class A)

-

Autosampler vials for GC

-

Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a mid-polar capillary column)

-

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually present to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solvent remains constant.

Step 2: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the GC-FID calibration curve.

Step 3: Preparation of Calibration Standards

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of at least five calibration standards of known concentrations.

Step 4: GC-FID Analysis

-

Set up the GC-FID with an appropriate method for the analysis of this compound. This includes optimizing the inlet temperature, oven temperature program, carrier gas flow rate, and detector settings.

-

Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration of this compound.

-

Inject the diluted sample solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

Step 5: Calculation of Solubility

-

Calculate the concentration of this compound in the original, undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. specialchem.com [specialchem.com]

- 2. drugfuture.com [drugfuture.com]

- 3. phexcom.com [phexcom.com]

- 4. books.publisso.de [books.publisso.de]

- 5. humblebeeandme.com [humblebeeandme.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

Investigating the Natural Occurrence of Phenoxyethanol in Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol, a glycol ether, is widely utilized as a preservative in cosmetic and pharmaceutical products due to its effective antimicrobial properties. While the this compound used commercially is synthetically produced, it is also known to occur naturally in some plant species. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, details relevant experimental protocols for its identification and quantification, and presents logical workflows to guide further research in this area. The primary plant species discussed are green tea (Camellia sinensis) and chicory (Cichorium intybus), which are often cited as natural sources of this compound.[1][2]

Natural Occurrence of this compound

Data Presentation

The following table summarizes the available information on the natural occurrence of this compound in the specified plant species.

| Plant Species | Common Name | Presence of this compound | Quantitative Data | Key References |

| Camellia sinensis | Green Tea | Confirmed | Not specified in available literature | [1][2][3][4] |

| Cichorium intybus | Chicory | Confirmed | Not specified in available literature | [5] |

Note: The absence of quantitative data highlights a significant research gap and an opportunity for novel investigations in phytochemistry.

Experimental Protocols

To investigate the presence and quantity of this compound in plant matrices, established analytical chemistry techniques for volatile and semi-volatile organic compounds can be adapted. The following protocols are based on methodologies used for analyzing volatile compounds in green tea and for the quantification of this compound in other matrices.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

This method is highly suitable for the detection of volatile compounds like this compound in plant materials.

Objective: To extract, identify, and quantify this compound from a plant sample.

Materials and Reagents:

-

Fresh or dried plant material (e.g., Camellia sinensis leaves)

-

20 mL headspace vials with PTFE-coated silicone septa

-

SPME fiber assembly (e.g., CAR/PDMS - Carboxen/Polydimethylsiloxane)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

This compound standard (analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Grind the dried plant material to a fine powder.

-

Accurately weigh 200 mg of the powdered sample and place it into a 20 mL headspace vial.[6]

-

-

Extraction (HS-SPME):

-

Seal the vial with the PTFE-coated silicone septum.

-

Place the vial in a heating block or water bath set to 70°C.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes to allow for the adsorption of volatile compounds.[6]

-

-

Analysis (GC-MS):

-

Immediately after extraction, insert the SPME fiber into the injection port of the GC-MS, which is held at a temperature suitable for desorption (e.g., 250°C).

-

Desorb the analytes from the fiber for a specified time (e.g., 3 minutes).[6]

-

The GC oven temperature program should be optimized to separate this compound from other volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/minute.

-

The mass spectrometer should be operated in full scan mode to identify the compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in methanol.

-

Analyze the standards using the same HS-SPME-GC-MS method to generate a calibration curve.

-

The concentration of this compound in the plant sample can be determined by comparing its peak area to the calibration curve.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust method for the quantification of this compound and is commonly used for its analysis in cosmetic formulations. This can be adapted for plant extracts.

Objective: To quantify this compound in a plant extract.

Materials and Reagents:

-

Plant extract (prepared using a suitable solvent like methanol or ethanol)

-

HPLC system with a UV detector and a C18 reverse-phase column

-

This compound standard (analytical grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation (Extraction):

-

Macerate or sonicate a known weight of the plant material in a suitable solvent (e.g., methanol).

-

Filter the extract to remove solid particles.

-

The extract may need to be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Dilute the final extract with the mobile phase to a concentration within the calibration range.

-

Filter the diluted extract through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Inject the standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound in plant species.

Caption: Workflow for investigating this compound in plants.

Logical Relationship of Natural Sources

This diagram shows the confirmed natural plant sources of this compound.

Caption: Known natural plant sources of this compound.

Conclusion

The natural occurrence of this compound in plant species such as Camellia sinensis and Cichorium intybus is an area that warrants further scientific investigation. While its presence is noted in existing literature, there is a clear lack of quantitative data. The experimental protocols detailed in this guide, utilizing HS-SPME-GC-MS and HPLC, provide a solid foundation for researchers to qualitatively identify and quantitatively measure this compound in various plant matrices. The provided workflows and diagrams offer a logical framework for structuring such research. Future studies in this area could lead to a better understanding of the biosynthesis of this compound in plants and potentially uncover new natural sources of this widely used compound.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. honest.com [honest.com]

- 3. This compound | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anveya.com [anveya.com]

- 5. Phytochemical, antioxidant and mineral composition of hydroalcoholic extract of chicory (Cichorium intybus L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Anaerobic Degradation of Phenoxyethanol by Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyethanol is a widely utilized biocide and preservative in pharmaceutical and cosmetic formulations. Understanding its environmental fate, particularly under anaerobic conditions prevalent in wastewater treatment and various natural ecosystems, is critical. This technical guide provides an in-depth analysis of the anaerobic degradation pathway of this compound by microorganisms. It details the core metabolic processes, key microbial players, enzymatic mechanisms, and intermediate and end products. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the degradation pathway and experimental workflows are included to enhance comprehension.

Introduction

This compound (2-phenoxyethanol) is an ether compound valued for its broad-spectrum antimicrobial properties. Its increased use has led to its presence in various waste streams, necessitating a thorough understanding of its biodegradability. While aerobic degradation pathways for many ether compounds are well-documented, anaerobic degradation mechanisms are often distinct and less understood. This guide focuses on the anaerobic biotransformation of this compound, a process of significant environmental relevance.

The Core Anaerobic Degradation Pathway

The primary mechanism for the anaerobic degradation of this compound has been elucidated through studies on the strictly anaerobic, gram-positive bacterium, Acetobacterium sp. strain LuPhet1, isolated from sewage sludge.[1] This bacterium can utilize this compound as its sole carbon and energy source.[1] The degradation process involves the cleavage of the ether bond, a typically stable linkage, to yield phenol (B47542) and acetaldehyde (B116499).[2][3] The acetaldehyde is subsequently oxidized to acetate (B1210297).[3][4]

Key Microbial Players

The most well-characterized microorganism capable of anaerobic this compound degradation is Acetobacterium sp. strain LuPhet1.[1] This homoacetogenic bacterium ferments this compound stoichiometrically to phenol and acetate.[1] While other microorganisms might be involved in the broader anaerobic food web that processes this compound and its metabolites in mixed microbial communities, strain LuPhet1 is the primary organism studied for the initial ether cleavage.

Enzymatic Mechanism

The cleavage of the ether linkage in this compound is a critical step. Research suggests a mechanism analogous to a corrinoid-dependent diol dehydratase reaction.[1] This involves an intramolecular shift of the hydroxyl group to the subterminal carbon atom, forming an unstable hemiacetal.[1][5] This hemiacetal then spontaneously decomposes to release phenol and acetaldehyde.[1] An alternative proposed mechanism involves the formation of an α-hydroxyradical, which then eliminates the phenoxy group.[3][4]

The subsequent conversion of acetaldehyde to acetate is carried out by a coenzyme A-dependent acetaldehyde:acceptor oxidoreductase, which forms acetyl-CoA.[1][4] The acetyl-CoA is then converted to acetate, a process that involves phosphate (B84403) acetyltransferase and acetate kinase.[1] The reducing equivalents generated during this oxidation are utilized by the carbon monoxide dehydrogenase pathway to reduce carbon dioxide to acetate, a hallmark of homoacetogenic bacteria.[4]

Quantitative Data on this compound Degradation

The following table summarizes key quantitative data from studies on the anaerobic degradation of this compound by Acetobacterium sp. strain LuPhet1.

| Parameter | Value | Organism/Conditions | Reference |

| Stoichiometry of Fermentation | 1 this compound → 1 Phenol + 1 Acetate | Acetobacterium sp. strain LuPhet1 | [1] |

| Enzyme Activities in Cell-Free Extracts | |||

| Acetaldehyde:acceptor oxidoreductase | Present | Acetobacterium sp. strain LuPhet1 | [1] |

| Phosphate acetyltransferase | Present | Acetobacterium sp. strain LuPhet1 | [1] |

| Acetate kinase | Present | Acetobacterium sp. strain LuPhet1 | [1] |

| Carbon monoxide dehydrogenase | Present | Acetobacterium sp. strain LuPhet1 | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the anaerobic degradation of this compound.

Cultivation of Anaerobic Microorganisms

-

Organism : Acetobacterium sp. strain LuPhet1.

-

Medium : A strictly anaerobic mineral medium is used, with this compound (typically 5-10 mM) as the sole carbon and energy source. The medium is reduced with agents like sodium sulfide (B99878) or cysteine-HCl.

-

Incubation : Cultures are grown in sealed infusion bottles with a nitrogen or nitrogen/CO2 atmosphere at a constant temperature (e.g., 30°C) in the dark.

-

Monitoring Growth : Bacterial growth is monitored by measuring the optical density (turbidity) of the culture at a specific wavelength (e.g., 578 nm).[2]

Cell Suspension Experiments

-

Purpose : To study the degradation pathway and stoichiometry in resting cells, independent of cell growth.

-

Procedure :

-

Cells are harvested from late exponential phase cultures by centrifugation under anoxic conditions.[2]

-

The cell pellet is washed and resuspended in an anoxic buffer.

-

The cell suspension is incubated with a known concentration of this compound (and/or isotopically labeled substrates).

-

Samples are taken over time to analyze for the disappearance of the substrate and the appearance of products.

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) : Used to quantify this compound, phenol, and acetate in culture supernatants. A C18 reverse-phase column is typically employed with a mobile phase such as a methanol/water gradient. Detection is often done using a UV detector at a wavelength of around 206 nm.[4]

-

Gas Chromatography (GC) : Can be used to detect and quantify volatile compounds like acetaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Crucial for elucidating the degradation pathway, especially when using isotopically labeled substrates (e.g., with deuterium (B1214612) or ¹³C).[3][4] ¹H and ¹³C NMR are used to determine the fate of specific atoms from the this compound molecule as it is converted to acetate.[2][4]

Visualizing the Pathway and Workflow

Anaerobic Degradation Pathway of this compound

Caption: Anaerobic degradation pathway of this compound by Acetobacterium sp.

Experimental Workflow for Studying Anaerobic Degradation

Caption: Workflow for studying this compound degradation in cell suspensions.

Conclusion

The anaerobic degradation of this compound is a specialized microbial process, with Acetobacterium sp. strain LuPhet1 serving as a model organism for its study. The cleavage of the stable ether bond proceeds through a unique enzymatic mechanism, leading to the formation of phenol and acetate. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway, explore the diversity of microorganisms capable of this transformation, and assess the environmental fate of this compound in anaerobic settings. This knowledge is crucial for environmental risk assessment and the development of effective bioremediation strategies.

References

- 1. Fermentation of this compound to phenol and acetate by a homoacetogenic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Mechanism of anaerobic ether cleavage: conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The In Vivo Journey of Phenoxyethanol: A Technical Guide to its Biotransformation and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol, a ubiquitous preservative in cosmetics, pharmaceuticals, and industrial products, undergoes a rapid and extensive series of metabolic processes following in vivo exposure.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for comprehensive safety assessments and toxicokinetic modeling. This technical guide provides an in-depth analysis of the biotransformation and metabolic fate of this compound in vivo, drawing upon key human and animal studies. We will delve into the quantitative data, detailed experimental protocols, and the metabolic pathways that govern its journey through the body.

Absorption: A Tale of Two Routes

This compound is readily absorbed into the systemic circulation following both oral and dermal administration.[1]

Oral Administration: Oral intake leads to rapid and nearly complete absorption.[1][3] In a human volunteer study, complete absorption was postulated based on a urinary recovery rate of 104% in a single male volunteer.[1] A later study with five volunteers showed a mean relative urinary recovery rate of 89.0 ± 11.8% within 48 hours, further supporting high absorption after oral ingestion.[1]

Dermal Administration: Transdermal uptake is also efficient, though generally slower than oral absorption.[1][4] Studies in humans have demonstrated rapid absorption through the skin.[2][4] The dermal resorption rate in humans has been estimated to be about 45%.[2][4][5]

Distribution and Metabolism: The Transformation Pathway

Once absorbed, this compound is distributed throughout the body and undergoes extensive metabolism.[1][6] The primary metabolic pathway involves oxidation of the ethanol (B145695) side chain.[6]

The key metabolic steps are:

-

Oxidation to Phenoxyacetic Acid (PhAA): this compound is first oxidized to its principal metabolite, phenoxyacetic acid (PhAA).[6][7] This conversion is mediated by alcohol dehydrogenase and aldehyde dehydrogenase.[6] PhAA is the major metabolite found in both blood and urine.[1][8]

-

Hydroxylation: A portion of the this compound and PhAA undergoes aromatic hydroxylation to form 4-hydroxythis compound (4-OH-PhE) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), respectively.[1][4]

Together, PhAA and 4-OH-PhAA account for over 99% of the renally excreted dose of this compound.[2][4] Unmetabolized this compound is excreted in very small amounts.[1]

Excretion: Rapid Elimination

The elimination of this compound and its metabolites is rapid and occurs predominantly through urine.[1][2] Following oral administration in humans, over 90% of the dose is excreted in the urine within 24 hours.[6] Similarly, after dermal exposure, the metabolites are quickly eliminated in the urine.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from in vivo human studies.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Blood Following Oral and Dermal Administration in Humans.

| Analyte | Administration Route | Dose (mg/kg bw) | tmax (h) | cmax (mg/L) | t1/2 (h) |

| This compound | Oral | 5.02 ± 0.10 | ~1 | 0.027 (mean) | - |

| Dermal | ~5 | ~3 | - | - | |

| Dermal | 0.41 ± 0.01 | 1.6 (average) | - | - | |

| Phenoxyacetic Acid (PhAA) | Dermal | 0.41 ± 0.01 | 5 (average) | ~30-fold higher than PhE | 3.1 (average) |

Data compiled from references[1][4].

Table 2: Urinary Excretion of this compound and its Metabolites in Humans.

| Analyte | Administration Route | Dose (mg/kg bw) | % of Administered Dose Excreted in Urine (48h) | Urinary Elimination Half-life (h) |

| Phenoxyacetic Acid (PhAA) | Oral | 5.02 ± 0.10 | 77% (average) | 3.1 |

| Dermal | ~5 | 37.8% | - | |

| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | Oral | 5.02 ± 0.10 | 12% (average) | 4.2 |

| Dermal | ~5 | 2.4% | - | |

| This compound | Dermal | ~5 | < 0.05% | 1.8 |

| 4-Hydroxythis compound (4-OH-PhE) | Dermal | ~5 | < 0.05% | 1.9 |

Data compiled from reference[1].

Experimental Protocols

The following section details the methodologies employed in key human in vivo studies.

Human Volunteer Study: Oral and Dermal Administration

Objective: To investigate the biotransformation and toxicokinetics of this compound after oral and dermal exposure in humans.[1][3]

Study Design:

-

Subjects: Healthy adult volunteers (a mix of males and females) with no occupational exposure to this compound.[1] Volunteers were instructed to avoid products containing this compound for at least three days prior to and during the study.[1]

-

Oral Administration: Five volunteers received a single oral dose of approximately 5 mg/kg body weight of this compound.[1][9]

-

Dermal Administration: One volunteer received a single dermal dose of approximately 5 mg/kg body weight, applied as an ointment.[1] Another study involved five volunteers who received a dermal dose of 0.4 mg/kg body weight on a specified 800 cm² skin area under non-occlusive conditions.[2][4]

-

Sample Collection: Blood and urine samples were collected at multiple time points up to 48 or 72 hours post-administration.[1][3]

Analytical Methodology:

-

Sample Preparation: Urine samples were analyzed for phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) without a hydrolysis step, as they are primarily excreted unconjugated.[1][4] For the analysis of unmetabolized this compound and 4-hydroxythis compound (4-OH-PhE), a hydrolysis step was included to account for conjugated forms.[1][4]

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) were used for the quantification of this compound and its metabolites in blood and urine.[4][8]

Conclusion

In vivo studies in humans and animals have consistently shown that this compound is rapidly absorbed, extensively metabolized, and quickly excreted. The primary metabolic products, phenoxyacetic acid and 4-hydroxyphenoxyacetic acid, are the major analytes for biomonitoring exposure. The quantitative data and established experimental protocols provide a robust framework for researchers, scientists, and drug development professionals to conduct further safety assessments and refine toxicokinetic models for this widely used compound.

References

- 1. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substance profile - ECETOC [ecetoc.org]

- 7. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Phenoxyethanol: A Technical Guide to its CAS Registry Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Phenoxyethanol, a widely used preservative in the pharmaceutical and cosmetic industries. This document consolidates critical safety data, outlines detailed experimental methodologies for key toxicological assessments, and presents its mechanism of action. The CAS registry number for this compound is 122-99-6 .[1][2][3][4][5] This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, offering a thorough understanding of the safety and biological interactions of this compound.

Chemical and Physical Properties

This compound is a glycol ether that functions as a preservative, solvent, and fragrance fixative.[4] It is a colorless, oily liquid with a faint rose-like scent.[4]

| Property | Value | Source |

| CAS Registry Number | 122-99-6 | [1][2][3][4][5] |

| Molecular Formula | C8H10O2 | [1][2] |

| Molecular Weight | 138.16 g/mol | [2][5] |

| Boiling Point | 245.2 °C | [1] |

| Melting Point | 14 °C | [1] |

| Density | 1.1094 g/cm³ at 20 °C | [1] |

| Solubility in Water | 26 g/L | [6] |

Safety and Toxicology Data

This compound has undergone extensive toxicological evaluation. The following tables summarize the key findings from various studies.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 1.4 - 1.9 g/kg | Practically nontoxic |

| LD50 | Rat | Dermal | 13.0 ml/kg | Practically nontoxic |

Data sourced from the Final Report on the Safety Assessment of this compound.[1]

Irritation and Sensitization

| Test | Species | Concentration | Result |

| Skin Irritation | Rabbit | 2.0% | Slight irritant |

| Skin Irritation | Guinea Pig | Undiluted | Slight irritant |

| Eye Irritation | Rabbit | Undiluted | Strong irritant |

| Eye Irritation | Rabbit | 2.2% | Non-irritating |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer |

Data sourced from the Final Report on the Safety Assessment of this compound.[1]

Genotoxicity

| Assay | System | Metabolic Activation | Result |

| Ames Test | S. typhimurium | With and Without | Non-mutagenic |

| Mouse Micronucleus Test | In vivo | - | Non-mutagenic |

| Chromosomal Aberration | Human Lymphocytes | - | No significant differences |

| Micronucleus Test | Human Lymphocytes | - | No significant differences |

Data sourced from the Final Report on the Safety Assessment of this compound and an in vitro study on human lymphocytes.[1][7]

Carcinogenicity

Two carcinogenicity studies conducted via the oral route in rodents showed no carcinogenic effects.[8]

Reproductive and Developmental Toxicity

| Study | Species | Route | Key Findings |

| Two-GenerationReproductive Toxicity | Mouse | Oral (diet) | Reproductive toxicant at 2.5% in the diet for F1 mice, with a dose-dependent decrease in live pup weight. Fetotoxic to F0 females.[1] |

| Teratogenicity | Rabbit | Dermal | Not teratogenic, embryotoxic, or fetotoxic at maternally toxic doses.[1] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments cited in this guide, based on standardized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

-